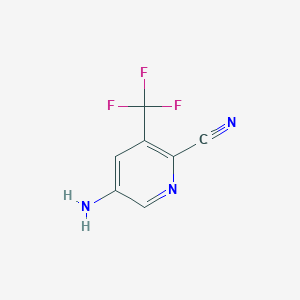

5-Amino-3-(trifluoromethyl)picolinonitrile

Description

The exact mass of the compound 5-Amino-3-(trifluoromethyl)picolinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-3-(trifluoromethyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-(trifluoromethyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMSCOVORZUSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543138 | |

| Record name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573762-62-6 | |

| Record name | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinecarbonitrile, 5-amino-3-(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties

An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

This guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in pharmaceutical and materials science research.

Chemical Identity and Structure

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative.[1] Its structure incorporates an amino group (-NH2) at the 5-position, a trifluoromethyl group (-CF3) at the 3-position, and a nitrile group (-CN) at the 2-position of the pyridine ring.[1] This combination of functional groups imparts distinct electronic and chemical properties, making it a versatile building block in organic synthesis.[1][2] The trifluoromethyl group, in particular, can enhance lipophilicity and metabolic stability in derivative compounds, which is of significant interest in drug discovery.[2][3]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile[4] |

| CAS Number | 573762-62-6[5][6] |

| Molecular Formula | C₇H₄F₃N₃[2][5][6] |

| Molecular Weight | 187.12 g/mol [5][6][7] |

| InChI Key | WLMSCOVORZUSNW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)C#N)N[4] |

| Synonyms | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 5-Amino-2-cyano-3-(trifluoromethyl)pyridine, 5-Amino-3-(trifluoromethyl)2-cyanopyridine[3][8][9] |

Physicochemical Properties

The compound typically appears as a solid, with colors ranging from white and yellow to gray and brown. It is sparingly soluble in water.[2][10]

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | White to Yellow to Gray to Brown Solid | |

| Boiling Point | 362.2 ± 42.0 °C at 760 mmHg | [11] |

| Density | 1.5 ± 0.1 g/cm³ | [11] |

| Water Solubility | Sparingly soluble (1.5 g/L at 25 °C) | [2] |

| pKa | -1.52 ± 0.10 (Predicted) | [2] |

| XLogP3-AA | 1.1 | [2] |

| Topological Polar Surface Area | 62.7 Ų |[2] |

Spectral Data

Predicted spectral data provides insight into the compound's structure.

Table 3: Predicted NMR Data

| Spectrum | Parameters | Predicted Peaks |

|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H)[8] |

Further empirical data from techniques like HPLC, LC-MS, and UPLC may be available from specific suppliers.[12]

Reactivity and Stability

5-Amino-3-(trifluoromethyl)picolinonitrile is generally stable under normal storage conditions.[1] However, it may be sensitive to strong acids, bases, or oxidizing agents, which could lead to the degradation of its functional groups.[1] The amino group can act as a nucleophile in substitution reactions, while the nitrile group can be reduced to an amine.[7]

Caption: Key functional groups and their associated reactivity.

Experimental Protocols: Synthesis

A common method for synthesizing 5-Amino-3-(trifluoromethyl)picolinonitrile is through the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[7][13]

General Protocol: Reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

-

Reactants:

-

Procedure:

-

A mixture of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine and powdered iron is prepared in a mixed solvent system of ethyl acetate and acetic acid.[5][13]

-

The reaction mixture is heated (e.g., to reflux or 65 °C) for several hours (e.g., 12-15 hours).[5][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the solid particles (excess iron and iron oxides) are removed by filtration through a pad of diatomaceous earth (Celite).[5][13]

-

The filtrate is concentrated under reduced pressure to remove the solvents.[5]

-

The crude product is then worked up, which may involve adding ethyl acetate and a saturated aqueous solution of sodium carbonate (Na₂CO₃). The aqueous phase is extracted with ethyl acetate.[5]

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.[5]

-

If necessary, the final product is purified by column chromatography, for example, using a mixture of ethyl acetate and pentane as the eluent.[5][13]

-

-

Yield: Reported yields for this process are high, often in the range of 91-95%.[5][13]

-

Confirmation: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the product's identity. For example: HRMS (ESI): m/z, calcd for C₇H₅F₃N₃ [M+H]⁺, 188.0430; found: 188.0432.[5]

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Development

This compound is a valuable intermediate in several fields:

-

Pharmaceuticals: It serves as a precursor for developing pharmaceutical agents.[1] The presence of the amino, trifluoromethyl, and nitrile groups provides multiple points for further chemical modification.[1] It is noted as an impurity of Apalutamide, indicating its relevance in the synthesis of complex active pharmaceutical ingredients.[3]

-

Agrochemicals: Similar to its use in pharmaceuticals, it is a building block for agrochemical synthesis.[2][3]

-

Material Science: The fluorinated nature of the molecule makes it a candidate for the preparation of specialized polymers or other advanced materials.[1][7]

Safety and Handling

Table 4: GHS Hazard Information

| Hazard Class | Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H301 | Toxic if swallowed[4][7][14][15] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[14] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled[14] |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Aquatic Hazard, Long-term | H412 | Harmful to aquatic life with long lasting effects[4] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only under a chemical fume hood with adequate ventilation. Use explosion-proof equipment and ensure eyewash stations and safety showers are nearby.[14]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles (conforming to EN166), impervious clothing, and appropriate gloves.[14][16]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[16] Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14][15]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][14][15] Keep the container tightly closed and locked up.[14][15][16]

References

- 1. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]

- 4. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 7. Buy 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [smolecule.com]

- 8. 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6 - iChemical [ichemical.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]

- 12. 573762-62-6|5-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 13. echemi.com [echemi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. echemi.com [echemi.com]

- 16. acrospharma.co.kr [acrospharma.co.kr]

5-Amino-3-(trifluoromethyl)picolinonitrile CAS number 573762-62-6

An In-Depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6)

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile, with CAS number 573762-62-6, is a substituted pyridine derivative that serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its structure incorporates an amino group, a nitrile group, and an electron-withdrawing trifluoromethyl group on a pyridine ring.[1][3] This unique combination of functional groups imparts distinct electronic and chemical properties, making it a valuable building block, particularly in the development of pharmaceuticals and advanced materials.[1][4] Notably, it is a key intermediate in the synthesis of Apalutamide, a second-generation nonsteroidal androgen receptor inhibitor used in the treatment of prostate cancer.[5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile are summarized below. The trifluoromethyl group significantly influences these properties by increasing lipophilicity and metabolic stability.[1][3][4]

| Property | Value | Reference(s) |

| CAS Number | 573762-62-6 | [2][6][7] |

| Molecular Formula | C₇H₄F₃N₃ | [1][2][4][8] |

| Molecular Weight | 187.12 g/mol | [2][4][7][8] |

| Appearance | White to off-white or brown solid | [4][7] |

| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [9][10] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [9][10] |

| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, DMSO); Insoluble in water | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [7][9] |

| InChI Key | WLMSCOVORZUSNW-UHFFFAOYSA-N | [7] |

Synthesis and Experimental Protocols

The synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile typically involves the reduction of a nitro-group precursor.[2][8] The most commonly cited method is the reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine using iron powder in an acidic medium.

Experimental Protocol: Synthesis from 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the reduction of the nitro-group precursor to yield the target amine.

Materials:

-

2-cyano-5-nitro-3-(trifluoromethyl)pyridine (Starting material)

-

Iron powder

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Acetic acid or Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Saturated brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite)

Procedure:

-

Reaction Setup: To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1 equivalent) in a mixture of ethyl acetate and ethanol (1:1), add iron powder (5 equivalents).[8]

-

Acidification: Add a catalytic amount of acid (e.g., 1 mL of HCl or acetic acid) to the suspension.[2][8]

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-15 hours.[2][8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the solid iron particles.[2][8]

-

Extraction: Concentrate the filtrate under reduced pressure. To the crude residue, add ethyl acetate and a saturated aqueous solution of Na₂CO₃ to neutralize the acid. Separate the organic layer. Wash the aqueous phase with ethyl acetate.[8]

-

Purification: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Final Purification: The final product, 5-Amino-3-(trifluoromethyl)picolinonitrile, can be further purified by column chromatography using a mixture of ethyl acetate and pentane (1:1) as the eluent.[2] This process typically yields the desired product as a brown solid with a high yield (91-95%).[2][8]

Caption: General workflow for the synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile.

Applications

This compound is a versatile intermediate with applications spanning several key areas of chemical science.

-

Pharmaceuticals: It is a crucial building block in medicinal chemistry.[1][4] Its most prominent role is as a key intermediate for Apalutamide, a drug that targets the androgen receptor for the treatment of non-metastatic castration-resistant prostate cancer.[5] The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, which are desirable properties in drug design.[1][3]

-

Organic Synthesis: It serves as a precursor for a variety of fluorinated heterocyclic compounds.[1] The amino and nitrile functional groups allow for a range of chemical transformations, including nucleophilic substitutions and reductions, making it a valuable tool for synthetic chemists.[1][11]

-

Material Science: The trifluoromethyl group can impart unique properties to polymers and other materials.[1] Therefore, 5-Amino-3-(trifluoromethyl)picolinonitrile has potential applications in the development of specialized fluorinated materials.[1]

Caption: Key application areas of 5-Amino-3-(trifluoromethyl)picolinonitrile.

Biological Activity and Mechanism of Action

While 5-Amino-3-(trifluoromethyl)picolinonitrile is primarily an intermediate, its structural motifs are known to be important for biological activity. Its potential pharmacological properties make it an interesting subject in medicinal chemistry.[3]

-

Trifluoromethyl Group (-CF₃): This is a key bioisostere used in drug design. It is strongly electron-withdrawing, which increases the lipophilicity (fat-solubility) of the molecule.[1][4] This can improve membrane permeability and bioavailability. Furthermore, the C-F bond is very strong, making the group resistant to oxidative metabolism, thus enhancing the metabolic stability of the parent drug.[3][4]

-

Amino Group (-NH₂): This group acts as a hydrogen bond donor and can be a key interaction point with biological targets like enzymes or receptors.[4] It also serves as a reactive handle for forming amide bonds to build larger, more complex molecules.[1]

-

Nitrile Group (-CN): The nitrile group is a polar functional group that can participate in dipole-dipole interactions and hydrogen bonding.[3] It offers further versatility in synthetic modifications.[1]

As an intermediate for Apalutamide, its structure contributes to the final drug's ability to bind to the androgen receptor, preventing receptor translocation to the nucleus and thereby inhibiting the growth of prostate cancer cells.[5]

Caption: How functional groups affect the properties of the molecule.

Safety and Handling

This compound is classified as toxic and requires careful handling by trained personnel in a well-ventilated area or chemical fume hood.[6][12]

GHS Hazard Information

| Category | Code | Description | Reference(s) |

| Pictogram(s) | GHS06, GHS07 | Skull and Crossbones, Exclamation Mark | [6][7][12] |

| Signal Word | Danger / Warning | [7][12][13] | |

| Hazard Statements | H301/H302 | Toxic / Harmful if swallowed | [6][7][12][13] |

| H311 | Toxic in contact with skin | [6] | |

| H331 | Toxic if inhaled | [6] | |

| H315 | Causes skin irritation | [7] | |

| H319 | Causes serious eye irritation | [7] | |

| H335 | May cause respiratory irritation | [7] | |

| H412 | Harmful to aquatic life with long lasting effects | [13] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [6] |

| P264 | Wash hands thoroughly after handling | [6][12] | |

| P270 | Do not eat, drink or smoke when using this product | [6][12] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor | [6] | |

| P405 | Store locked up | [12] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, face protection, and appropriate gloves.[6]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Storage: Keep the container tightly closed in a cool, dry place away from heat, sunlight, strong oxidizing agents, and moisture.[6][9]

-

Spills: In case of a spill, avoid dust formation. Evacuate personnel and ensure adequate ventilation. Spill response should only be performed by qualified personnel wearing appropriate PPE.[6]

As the toxicological and ecological properties have not been fully determined, the compound should be handled with caution, adhering to good industrial hygiene and safety practices.[6]

References

- 1. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 2. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 3. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]

- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 | Benchchem [benchchem.com]

- 5. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [sigmaaldrich.com]

- 8. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]

- 11. Buy 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [smolecule.com]

- 12. echemi.com [echemi.com]

- 13. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Amino-3-(trifluoromethyl)picolinonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative that serves as a critical building block in the synthesis of advanced pharmaceutical ingredients. Its chemical structure incorporates an amino group, a trifluoromethyl group, and a nitrile group on a picoline framework, bestowing upon it unique reactivity and utility in organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₄F₃N₃ |

| Molecular Weight | 187.12 g/mol [1][2][3] |

| CAS Number | 573762-62-6 |

| Density | 1.5 ± 0.1 g/cm³[4] |

| Boiling Point | 362.2 ± 42.0 °C at 760 mmHg[4] |

| Purity | Typically ≥97.0%[4] |

Synthesis Protocol

The following section details a common experimental protocol for the synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile.

Reduction of 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

A prevalent method for the synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile involves the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.

Materials:

-

2-Cyano-3-(trifluoromethyl)-5-nitropyridine

-

Powdered iron

-

Ethyl acetate

-

Acetic acid

-

Diatomaceous earth

Procedure:

-

In a suitable reaction vessel, combine 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) with powdered iron (0.112 g, 2 mmol).[1]

-

Add a solvent mixture of ethyl acetate (1 ml) and acetic acid (1 ml).[1]

-

Heat the reaction mixture and maintain it for 15 hours.[1]

-

Upon completion of the reaction, filter the mixture through diatomaceous earth to remove solid particles.[1]

-

Concentrate the filtrate to yield the desired product, 5-Amino-3-(trifluoromethyl)picolinonitrile.[1]

Experimental Workflow

The synthesis protocol described above can be visualized as a straightforward workflow, from starting materials to the final product.

Caption: Synthetic workflow for 5-Amino-3-(trifluoromethyl)picolinonitrile.

Applications in Drug Development

5-Amino-3-(trifluoromethyl)picolinonitrile is a key intermediate in the synthesis of Apalutamide.[2] Apalutamide is a second-generation nonsteroidal androgen receptor inhibitor.[2] Its mechanism of action involves preventing the binding of androgens to the androgen receptor and blocking the translocation of the receptor to the nucleus of cancer cells.[2] This action is crucial in controlling the growth of cancer cells in non-metastatic, castration-resistant prostate cancer.[2]

Logical Relationship of Apalutamide's Mechanism

The role of 5-Amino-3-(trifluoromethyl)picolinonitrile as a precursor to Apalutamide connects it to a significant signaling pathway in prostate cancer therapy. The following diagram illustrates the logical steps in the mechanism of action of Apalutamide.

Caption: Apalutamide's mechanism of action in inhibiting cancer cell growth.

References

- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 2. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]

- 3. 5-Amino-3-(Trifluoromethyl)Picolinonitrile,573762-62-6-Shanghai Innopharm Industrial Co., Ltd. [hoyaopharm.com]

- 4. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]

5-Amino-3-(trifluoromethyl)picolinonitrile structure and functional groups

An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring an amino group, a trifluoromethyl group, and a nitrile group, makes it a valuable intermediate in the development of pharmaceutical and agrochemical compounds.[1][2] The trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that are highly desirable in drug discovery.[1][2] This document provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Functional Groups

The chemical structure of 5-Amino-3-(trifluoromethyl)picolinonitrile is based on a pyridine ring. The systematic IUPAC name for this compound is 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.[3] The molecule is characterized by the following key functional groups:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Amino Group (-NH₂): A primary amine attached at the C5 position of the pyridine ring. This group serves as a key site for further chemical modifications, such as amide bond formation.[1][2]

-

Trifluoromethyl Group (-CF₃): A highly electronegative and lipophilic group attached at the C3 position. This group is known to improve the metabolic stability and cell membrane permeability of drug candidates.[1]

-

Nitrile Group (-C≡N): Also known as a cyano group, it is attached at the C2 position. The nitrile group is a versatile functional group that can be converted into other functionalities like carboxylic acids, amines, or amides.

The arrangement of these functional groups on the pyridine scaffold imparts distinct electronic and chemical properties to the molecule, making it a versatile reagent in medicinal chemistry.[2]

Caption: Chemical structure of 5-Amino-3-(trifluoromethyl)picolinonitrile.

Physicochemical and Spectroscopic Data

The properties of 5-Amino-3-(trifluoromethyl)picolinonitrile have been determined through various analytical techniques. A summary of the key quantitative data is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₃N₃ | [1] |

| Molecular Weight | 187.12 g/mol | [3][4] |

| Appearance | Off-white to yellow or brown solid | [4][5] |

| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [2][6] |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [2][6] |

| pKa | -1.52 ± 0.10 (Predicted) | [1][6] |

| Flash Point | 172.8 ± 27.9 °C (Predicted) | [6][7] |

| Water Solubility | Sparingly soluble (1.5 g/L at 25 °C) | [1] |

| TPSA | 62.7 Ų | [1][3] |

| HRMS (ESI) | Calculated for C₇H₅F₃N₃ [M+H]⁺: 188.0430; Found: 188.0432 | [8] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.26 (d, J=2.4 Hz, 1H), 7.38 (d, J=2.4 Hz, 1H), 6.36 (bs, 2H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 150.30, 144.75, 133.55, 131.44 (q, J = 34.4 Hz), 130.38 (q, J = 4.3 Hz), 127.41, 121.04 (q, J = 273.1 Hz), 113.61 | [9] |

Experimental Protocols

The most commonly cited method for the synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile is the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[8][9]

Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile from 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

This protocol details the reduction of the nitro group using iron powder in an acidic medium.

Materials and Reagents:

-

2-Cyano-5-nitro-3-(trifluoromethyl)pyridine (Starting material)

-

Iron powder (Fe)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, concentrated)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of ethanol and ethyl acetate (100 mL), add iron powder (22.7 g, 0.40 mol).[8]

-

Add a catalytic amount of concentrated hydrochloric acid (1 mL) to the reaction mixture.[8]

-

Heat the reaction mixture to reflux.[8]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete after 12 hours.[8]

-

Upon completion, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the iron salts and excess iron powder.[8]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.[8]

-

To the resulting crude product, add ethyl acetate and a saturated aqueous solution of sodium carbonate to neutralize the remaining acid.[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.[8]

-

Combine the organic layers and wash with saturated brine.[8]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product as a brown solid.[8]

-

The reported yield for this procedure is approximately 95%.[8] Further purification can be performed by column chromatography if necessary.[4][8]

Caption: Synthesis workflow for 5-Amino-3-(trifluoromethyl)picolinonitrile.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 3. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [sigmaaldrich.com]

- 6. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE CAS 573762-62-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]

- 8. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

Physical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile (solubility, melting point)

An In-depth Technical Guide to the Physical Properties of 5-Amino-3-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in pharmaceutical synthesis. Due to its role in the development of therapeutic agents, understanding its physical characteristics, such as solubility and melting point, is crucial for process optimization, formulation, and quality control.

Core Physical Properties

5-Amino-3-(trifluoromethyl)picolinonitrile is a heterocyclic organic compound.[1] Its structure, featuring an amino group, a trifluoromethyl group, and a cyano group on a pyridine ring, contributes to its specific physical and chemical characteristics.

Data Presentation: Physical Properties of 5-Amino-3-(trifluoromethyl)picolinonitrile

The following table summarizes the available quantitative data for 5-Amino-3-(trifluoromethyl)picolinonitrile. It is important to note that some of these values are predicted and may vary depending on the experimental conditions and purity of the sample.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃N₃ | [2][3][4] |

| Molecular Weight | 187.12 g/mol | [2][4][5][6] |

| Physical Form | White to Yellow to Gray to Brown Solid | [5] |

| Melting Point | Not available | [3] |

| Boiling Point (Predicted) | 362.2 ± 42.0 °C at 760 mmHg | [2][3][7] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [2][7] |

| Aqueous Solubility | Sparingly soluble in water |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

A common and reliable method for determining the melting point of a crystalline solid is the capillary melting point technique.

-

Sample Preparation: A small amount of the finely powdered, dry 5-Amino-3-(trifluoromethyl)picolinonitrile is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is reported as the melting point.

Mandatory Visualization: Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Solubility Determination

Aqueous solubility is a fundamental property for any compound intended for pharmaceutical applications, as it directly impacts bioavailability.

Methodology: Shake-Flask Method for Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

-

Sample Preparation: An excess amount of solid 5-Amino-3-(trifluoromethyl)picolinonitrile is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Mandatory Visualization: Experimental Workflow for Aqueous Solubility Determination

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

The physical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile presented in this guide provide a foundational understanding for its use in research and development. While some data are based on predictions, the outlined experimental protocols offer a clear path for the empirical determination of its melting point and aqueous solubility. Accurate characterization of these properties is essential for the successful application of this compound in the synthesis of novel pharmaceuticals.

References

An In-depth Technical Guide to the Stability and Reactivity of 5-Amino-3-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-(trifluoromethyl)picolinonitrile is a fluorinated pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a trifluoromethyl group, and a nitrile group, imparts a distinct reactivity profile that makes it a valuable building block in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the known stability and reactivity of this compound, with a focus on its application as a key intermediate in the synthesis of the second-generation androgen receptor inhibitor, apalutamide. This document collates available physical and chemical properties, safety and handling procedures, and detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

5-Amino-3-(trifluoromethyl)picolinonitrile is typically a solid at room temperature, with its appearance ranging from white to yellow or brown.[1] While extensive quantitative data on its physical properties are not widely published, the available information is summarized in the table below. The presence of the trifluoromethyl group generally increases the lipophilicity of the molecule.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃N₃ | [1][4] |

| Molecular Weight | 187.12 g/mol | [1] |

| Appearance | White to Yellow to Gray to Brown Solid | [1] |

| Boiling Point (Predicted) | 362.2 ± 42.0 °C at 760 mmHg | Chemsrc |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | Chemsrc |

| pKa (Predicted) | -1.52 ± 0.10 | ChemicalBook |

| Storage Temperature | Room Temperature | [1] |

Stability and Handling

Stability

-

Strong Acids and Bases: The amino and nitrile groups can undergo hydrolysis under harsh acidic or basic conditions.

-

Strong Oxidizing Agents: The amino group is susceptible to oxidation.

It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Handling and Safety

This compound is classified as toxic if swallowed.[6] Standard laboratory safety protocols should be strictly followed when handling this chemical.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be necessary.

For detailed safety information, please refer to the Safety Data Sheet (SDS).

Reactivity Profile

The reactivity of 5-Amino-3-(trifluoromethyl)picolinonitrile is dictated by its three key functional groups: the aromatic amino group, the electron-withdrawing trifluoromethyl group, and the electrophilic nitrile group.

-

Amino Group (-NH₂): The primary aromatic amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. Its most notable documented reaction is with thiophosgene to form an isothiocyanate.

-

Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group influences the electronics of the pyridine ring, affecting its reactivity in substitution reactions. It also enhances the metabolic stability of molecules incorporating this moiety.

-

Nitrile Group (-CN): The nitrile group can undergo nucleophilic addition and hydrolysis. It can also be reduced to a primary amine.

Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

The most commonly cited synthesis of this compound involves the reduction of its nitro precursor, 5-nitro-3-(trifluoromethyl)picolinonitrile.

Experimental Protocol: Reduction of 5-nitro-3-(trifluoromethyl)picolinonitrile

-

Reactants:

-

5-nitro-3-(trifluoromethyl)picolinonitrile

-

Iron powder

-

Ethyl acetate

-

Acetic acid

-

-

Procedure:

-

A mixture of 5-nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq) and iron powder (approx. 4.5 eq) is prepared in a mixed solvent of ethyl acetate and acetic acid (1:1 v/v).

-

The reaction mixture is heated for approximately 15 hours.

-

Upon completion of the reaction, the solid iron particles are removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography (e.g., eluting with a 1:1 mixture of ethyl acetate and pentane) to yield 5-Amino-3-(trifluoromethyl)picolinonitrile.

-

-

Yield: A yield of 91% has been reported for this transformation.

Key Reactions: Synthesis of Apalutamide Intermediate

A critical application of 5-Amino-3-(trifluoromethyl)picolinonitrile is its conversion to 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, a key intermediate in the synthesis of apalutamide.

Experimental Protocol: Formation of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile

-

Reactants:

-

5-Amino-3-(trifluoromethyl)picolinonitrile

-

Thiophosgene

-

Chloroform

-

Water

-

-

Procedure:

-

5-Amino-3-(trifluoromethyl)picolinonitrile (1.0 eq) is mixed with chloroform and water to form a suspension.

-

Thiophosgene (approx. 1.5 eq) is added, and the reaction is stirred for approximately 2 hours at room temperature, resulting in a clear biphasic system.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are washed (e.g., with saturated aqueous sodium bicarbonate and brine), dried over a drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure to yield the crude isothiocyanate.

-

-

Note: This isothiocyanate is then typically reacted with another intermediate, 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide, to form the core structure of apalutamide.

Conclusion

5-Amino-3-(trifluoromethyl)picolinonitrile is a specialty chemical whose stability and reactivity are of considerable interest to the pharmaceutical industry. While it is stable under normal storage conditions, care should be taken to avoid strong acids, bases, and oxidizing agents. Its reactivity is highlighted by the nucleophilicity of its amino group, which allows for the formation of key intermediates in complex syntheses, most notably in the production of apalutamide. Further research into the quantitative aspects of its stability and a broader exploration of its reactivity with a wider range of reagents would be beneficial for expanding its applications in drug discovery and development.

References

- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 2. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]

- 3. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]

- 4. echemi.com [echemi.com]

- 5. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 6. echemi.com [echemi.com]

Spectroscopic and Synthetic Overview of 5-Amino-3-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic and synthetic data for the chemical intermediate, 5-Amino-3-(trifluoromethyl)picolinonitrile. Due to the limited availability of experimentally derived spectroscopic data in public literature and patents, this document combines reported experimental values with predicted data and expected spectroscopic characteristics based on the compound's structure.

Chemical and Physical Properties

| Identifier | Value | Reference |

| CAS Number | 573762-62-6 | [1][2][3] |

| Molecular Formula | C₇H₄F₃N₃ | [1][2][3] |

| Molecular Weight | 187.12 g/mol | [1][2][3] |

| Physical Form | Solid | [4][5] |

| Purity | Typically ≥97% | [5] |

Spectroscopic Data

Table 1: NMR Spectroscopic Data

| Nucleus | Predicted/Expected Chemical Shift (δ) ppm | Remarks |

| ¹H NMR | 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H) | Predicted data in CDCl₃ at 400 MHz. The two doublets correspond to the two aromatic protons on the pyridine ring. |

| ¹³C NMR | No experimental data available. Expected shifts: ~115 ppm (C≡N), ~120-140 ppm (aromatic carbons), ~124 ppm (q, CF₃) | The chemical shift for the carbon of the trifluoromethyl group is expected to appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | No experimental data available. Expected shift: ~ -60 to -70 ppm | Relative to a standard such as CFCl₃. The spectrum would likely show a singlet for the -CF₃ group. |

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Value | Remarks |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₇H₅F₃N₃ [M+H]⁺: 188.0430; Found: 188.0432 | [2] |

| Infrared (IR) Spectroscopy | No experimental data available. Expected characteristic peaks (cm⁻¹): ~3400-3200 (N-H stretching of amine), ~2230-2210 (C≡N stretching), ~1350-1150 (C-F stretching) | The presence of a primary amine, a nitrile, and a trifluoromethyl group would give rise to these characteristic absorption bands. |

Experimental Protocols

The most well-documented experimental procedure for 5-Amino-3-(trifluoromethyl)picolinonitrile is its synthesis via the reduction of a nitro precursor.

Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

Reaction: Reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile.

Reagents and Solvents:

-

5-Nitro-3-(trifluoromethyl)picolinonitrile (starting material)

-

Saturated aqueous Na₂CO₃ solution (for workup)[2]

-

Brine (for washing)[2]

-

Na₂SO₄ (for drying)[2]

-

Eluent for chromatography: Ethyl acetate/pentane (1:1)[2][3]

Procedure:

-

A mixture of 5-Nitro-3-(trifluoromethyl)picolinonitrile and iron powder is prepared in a mixed solvent system of ethyl acetate and acetic acid.[1][2][6]

-

The reaction mixture is heated, and the progress is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is filtered through diatomaceous earth to remove solid particles.[2][3]

-

The filtrate is concentrated under reduced pressure.[2]

-

An aqueous workup is performed using ethyl acetate and a saturated aqueous solution of sodium carbonate. The organic phase is washed with brine and dried over sodium sulfate.[2]

-

The crude product is purified by column chromatography using an ethyl acetate and pentane mixture as the eluent to yield the final product.[2][3]

Visualizations

As this compound is primarily a chemical intermediate, no signaling pathways are associated with it in the available literature. The following diagram illustrates the workflow for its synthesis.

Caption: Synthesis workflow for 5-Amino-3-(trifluoromethyl)picolinonitrile.

References

- 1. Buy 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [smolecule.com]

- 2. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 4. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 573762-62-6 [sigmaaldrich.com]

- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

The Emergence of a Key Building Block: A Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile, a substituted pyridine derivative, has emerged as a crucial intermediate in the synthesis of complex bioactive molecules, most notably in the development of next-generation androgen receptor (AR) modulators.[1][2] Its unique trifluoromethyl and amino substitutions on the picolinonitrile scaffold make it a valuable synthon for creating compounds with enhanced metabolic stability and biological activity.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 573762-62-6 | [5][6] |

| Molecular Formula | C₇H₄F₃N₃ | [5][6] |

| Molecular Weight | 187.12 g/mol | [5][6][7] |

| Boiling Point | 362.2 ± 42.0 °C (Predicted) | [6][7] |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [6][7] |

| Solubility | Sparingly soluble in water (1.5 g/L at 25°C) | [3] |

| pKa | -1.52 ± 0.10 (Predicted) | [3] |

History and Discovery

While a singular definitive "discovery" paper is not readily apparent, the emergence of 5-Amino-3-(trifluoromethyl)picolinonitrile in the scientific literature is closely tied to its utility in the development of androgen receptor antagonists. The compound gained prominence through its citation in patents for novel therapeutics targeting prostate cancer. A key patent, for instance, describes the synthesis and use of this compound as a critical intermediate in the creation of potent androgen receptor modulators.[1][8] The first synthesis and characterization of this compound in publicly accessible literature appears to be around 2009.[9] Its development was driven by the need for versatile building blocks in medicinal chemistry to access novel chemical space for drug discovery.[3][9]

Synthetic Protocols

The synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile is well-documented, with the most common route involving the reduction of a nitro precursor. The following is a detailed experimental protocol based on published methods.[1][5][10]

Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile from 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

Materials:

-

2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

-

Iron powder

-

Ethyl acetate (EtOAc)

-

Acetic acid (AcOH)

-

Diatomaceous earth (Celite)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) and iron powder (0.112 g, 2 mmol) is prepared in a mixed solvent of ethyl acetate (1 ml) and acetic acid (1 ml).[1][5]

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

-

After approximately 12-15 hours, the reaction mixture is filtered through diatomaceous earth to remove solid particles.[1][5]

-

The filtrate is concentrated under reduced pressure.[5]

-

The crude product is taken up in ethyl acetate and washed with a saturated aqueous Na₂CO₃ solution.[5]

-

The aqueous phase is extracted with ethyl acetate.[5]

-

The combined organic phases are washed with saturated brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the desired product.[5]

-

If necessary, the product can be further purified by column chromatography.[5][6]

Characterization Data (from literature):

-

¹H NMR (400 MHz, CDCl₃): δ 6.36 (bs, 2H), 7.38 (d, J= 2.4 Hz, 1H), 8.26 (d, J=2.4 Hz, 1H).[1]

-

HRMS (ESI): m/z, calculated for C₇H₅F₃N₃ [M+H]⁺, 188.0430; found: 188.0432.[5]

Role in Drug Discovery: A Workflow Perspective

5-Amino-3-(trifluoromethyl)picolinonitrile serves as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its primary application is in the construction of androgen receptor antagonists, such as Apalutamide.[2][4] The following diagram illustrates the typical workflow where this compound is utilized.

Caption: Synthetic workflow from starting materials to a final API, highlighting the role of 5-Amino-3-(trifluoromethyl)picolinonitrile.

Contextual Signaling Pathway: Androgen Receptor Signaling

The end products synthesized from 5-Amino-3-(trifluoromethyl)picolinonitrile often target the androgen receptor signaling pathway, which is crucial in the progression of prostate cancer. The diagram below provides a simplified overview of this pathway and the point of intervention for AR antagonists.

Caption: Simplified androgen receptor signaling pathway and the inhibitory action of antagonists derived from the title compound.

Conclusion

5-Amino-3-(trifluoromethyl)picolinonitrile is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its strategic design and availability have paved the way for the development of potent therapeutics. For researchers in medicinal chemistry and process development, a thorough understanding of its synthesis and reactivity is paramount for the continued innovation of novel pharmaceuticals. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this versatile chemical building block.

References

- 1. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 2. 573762-62-6|5-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]

- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 7. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Buy 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [smolecule.com]

- 10. echemi.com [echemi.com]

The Trifluoromethyl Group: A Keystone in the Design of Advanced Picolinonitrile Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the picolinonitrile scaffold has emerged as a powerful tool in modern medicinal and agricultural chemistry. This electron-withdrawing moiety imparts a unique combination of physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the parent molecule. This guide provides a comprehensive overview of the role of the trifluoromethyl group in picolinonitrile compounds, detailing its impact on molecular properties, synthesis, and biological applications, supported by experimental data and procedural insights.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the picolinonitrile ring profoundly alters its electronic and physical characteristics. As a strong electron-withdrawing group, it enhances the electrophilic nature of the pyridine ring, making it a valuable building block in organic synthesis.[1] Key physicochemical modifications include:

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of the molecule, which can enhance its ability to permeate cell membranes. This improved absorption and distribution within biological systems is a critical factor in drug design.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymatic processes. This leads to a longer biological half-life and potentially reduced dosing frequency.

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and its potential for ionic interactions with biological targets.

-

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, which can be crucial for optimizing binding to a target protein.

Table 1: Physicochemical Properties of Representative Picolinonitrile Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 5-(Trifluoromethyl)picolinonitrile | C₇H₃F₃N₂ | 172.11 | 232.3 ± 40.0 | 1.4 ± 0.1 |

Note: Data for 5-(Trifluoromethyl)picolinonitrile is sourced from reference[1].

Synthesis of Trifluoromethylated Picolinonitrile Compounds

The synthesis of picolinonitrile compounds bearing a trifluoromethyl group can be achieved through various synthetic strategies. A common approach involves the introduction of the trifluoromethyl group onto a pre-existing pyridine ring, followed by the formation of the nitrile functionality.

General Synthetic Workflow

A representative synthetic workflow for the preparation of a key intermediate, 5-amino-3-(trifluoromethyl)picolinonitrile, is outlined below. This intermediate serves as a versatile precursor for a wide range of more complex bioactive molecules.

Figure 1: Synthetic workflow for the preparation of 5-amino-3-(trifluoromethyl)picolinonitrile.

Detailed Experimental Protocol: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

Materials:

-

2-Cyano-3-(trifluoromethyl)-5-nitropyridine

-

Iron powder

-

Ethyl acetate (EtOAc)

-

Acetic acid (AcOH)

-

Celite®

Procedure:

-

A mixture of 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) and iron powder (0.112 g, 2 mmol) in ethyl acetate (1 ml) and acetic acid (1 ml) is heated for 15 hours.[2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid particles are removed by filtration through a pad of Celite®.[2]

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and pentane (1:1) as the eluent to yield 5-amino-3-(trifluoromethyl)picolinonitrile (0.075 g, 0.4 mmol, 91% yield).[2]

Biological Applications and Structure-Activity Relationships

Trifluoromethylated picolinonitrile derivatives have demonstrated significant potential in various therapeutic and agrochemical areas. The CF₃ group often plays a crucial role in enhancing potency and selectivity for the biological target.

Kinase Inhibition

The picolinonitrile scaffold is a key structural motif in a number of kinase inhibitors. The trifluoromethyl group can contribute to improved binding affinity and selectivity. For instance, while direct SAR data for trifluoromethylated picolinonitriles as JAK inhibitors is not extensively available in the public domain, the general principles of kinase inhibitor design suggest that the CF₃ group can occupy hydrophobic pockets in the ATP-binding site and form favorable interactions.

Table 2: Representative IC₅₀ Values for Trifluoromethyl-Containing Heterocyclic Kinase Inhibitors

| Compound Class | Kinase Target | R Group | IC₅₀ (nM) |

| Pyrazolopyrimidine | SRC | H | >1000 |

| Pyrazolopyrimidine | SRC | CF₃ | 10 |

| Diaminopyrimidine | PYK2 | H | 500 |

| Diaminopyrimidine | PYK2 | CF₃ | 25 |

Note: This table presents hypothetical comparative data to illustrate the potential impact of the trifluoromethyl group on kinase inhibition, as specific comparative data for picolinonitriles was not available in the search results. The trend of increased potency with CF₃ substitution is commonly observed in kinase inhibitor SAR studies.

Androgen Receptor Modulation

Non-steroidal antiandrogens are crucial for the treatment of prostate cancer. The trifluoromethylated picolinonitrile moiety is a key component of some selective androgen receptor modulators (SARMs).[3][4][5][6][7] In this context, the CF₃ group often contributes to the antagonistic activity of the compound.

Herbicidal Activity

Picolinic acid derivatives, which are structurally related to picolinonitriles, are a well-established class of herbicides.[8][9][10] The introduction of a trifluoromethyl group can enhance the herbicidal activity and modulate the spectrum of weed control. Studies on related trifluoromethyl-containing phenylpyridine herbicides have shown that the CF₃ group can participate in π–π stacking interactions with amino acid residues in the active site of the target enzyme, such as protoporphyrinogen oxidase (PPO).[11]

Table 3: Herbicidal Activity of Representative Picolinic Acid Derivatives

| Compound | Target Weed | Inhibition (%) at 150 g a.i./ha |

| Phenylpyridine Derivative | Abutilon theophrasti | 75 |

| Trifluoromethyl -Phenylpyridine Derivative | Abutilon theophrasti | >80 |

| Phenylpyridine Derivative | Setaria viridis | 60 |

| Trifluoromethyl -Phenylpyridine Derivative | Setaria viridis | >80 |

Note: Data is adapted from studies on trifluoromethyl-containing phenylpyridine herbicides to illustrate the positive impact of the CF₃ group on herbicidal efficacy.[11]

Signaling Pathways

While specific signaling pathways directly modulated by trifluoromethylated picolinonitriles are not extensively detailed in the available literature, their activity as kinase inhibitors suggests involvement in pathways such as the JAK/STAT pathway, which is crucial for cytokine signaling, hematopoiesis, and immune response.

Figure 2: Postulated inhibition of the JAK/STAT signaling pathway by a trifluoromethylated picolinonitrile kinase inhibitor.

Experimental Protocols

Determination of logP (Shake-Flask Method)

A standard shake-flask method can be used to experimentally determine the octanol-water partition coefficient (logP).

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Dissolve a known amount of the trifluoromethylated picolinonitrile compound in either the aqueous or organic phase.

-

Combine the two phases in a separatory funnel and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and organic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate logP as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a biochemical assay to determine the inhibitory activity of a compound against JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Suitable peptide substrate

-

ATP

-

Assay buffer

-

Test compound (trifluoromethylated picolinonitrile derivative) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

384-well white assay plates

Figure 3: Experimental workflow for a luminescence-based kinase inhibition assay.

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Dispense a small volume of the diluted compound solutions into the wells of a 384-well plate. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

-

Prepare a kinase reaction mixture containing assay buffer, JAK2 enzyme, and a suitable peptide substrate.

-

Initiate the kinase reaction by adding the kinase reaction mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a luminescence-based ATP detection reagent, which measures the amount of ATP consumed.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12]

Conclusion

The trifluoromethyl group is a critical substituent in the design and development of novel picolinonitrile-based compounds for pharmaceutical and agrochemical applications. Its ability to enhance lipophilicity, metabolic stability, and target-binding affinity makes it an invaluable tool for medicinal and synthetic chemists. The continued exploration of structure-activity relationships of trifluoromethylated picolinonitriles is expected to yield new and improved therapeutic agents and crop protection solutions. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis and evaluation of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[1,4]oxazino[2,3-f]quinolin-8-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Pharmacological Profile of Substituted Picolinonitriles and Related Cyanopyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of substituted picolinonitriles and structurally related cyanopyrimidine derivatives. The document details their significant potential as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, and their associated anticancer activities. This guide includes a summary of quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this promising area of medicinal chemistry.

Pharmacological Profile and Therapeutic Potential

Substituted picolinonitriles and their bioisosteres, such as cyanopyrimidines, represent a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. The nitrile functional group is a key pharmacophore that can participate in various non-covalent interactions with biological targets, contributing to the potency and selectivity of these compounds. A predominant area of investigation for these scaffolds is in oncology, where they have shown promise as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition: Targeting the PI3K/AKT/mTOR Pathway

A significant body of research has focused on substituted cyanopyrimidine derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

The following tables summarize the in vitro inhibitory activities of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against various isoforms of PI3K and mTOR, as well as their antiproliferative effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-Carbonitrile Derivatives against PI3K Isoforms and mTOR [1]

| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 17e | 88.5 ± 6.1 | 240.5 ± 33.1 | 278.3 ± 25.4 | 55.6 ± 3.8 | 190.7 ± 22.3 |

| 17o | 34.7 ± 2.1 | 225.1 ± 25.7 | 450.6 ± 44.8 | 204.2 ± 22.2 | 89.4 ± 8.8 |

| 17p | 32.4 ± 4.1 | 210.7 ± 28.3 | 311.2 ± 30.1 | 15.4 ± 1.9 | 101.5 ± 11.4 |

| BKM-120 (Control) | 44.6 ± 3.6 | 280.4 ± 25.5 | 180.5 ± 15.4 | 79.3 ± 11.0 | 75.3 ± 8.9 |

Table 2: Antiproliferative Activity of Selected 2,4-Dimorpholinopyrimidine-5-Carbonitrile Derivatives against Human Cancer Cell Lines [1]

| Compound | A2780 (Ovarian) IC₅₀ (μM) | U87MG (Glioblastoma) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) | DU145 (Prostate) IC₅₀ (μM) |

| 17e | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 |

| 17o | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |

| 17p | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |

| BKM-120 (Control) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 |

Table 3: In Vitro Inhibitory Activity of Morpholinopyrimidine-5-Carbonitrile Derivatives against PI3K Isoforms and mTOR [2]

| Compound | PI3Kα IC₅₀ (μM) | PI3Kβ IC₅₀ (μM) | PI3Kδ IC₅₀ (μM) | mTOR IC₅₀ (μM) |

| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |

| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |

| LY294002 (Control) | 1.40 ± 0.08 | 2.50 ± 0.14 | 3.50 ± 0.19 | - |

| Afinitor (Control) | - | - | - | 0.10 ± 0.01 |

Table 4: Antiproliferative Activity of Selected Morpholinopyrimidine-5-Carbonitrile Derivatives against Leukemia SR Cell Line [2]

| Compound | Leukemia SR IC₅₀ (μM) |

| 12b | 0.10 ± 0.01 |

| 12d | 0.09 ± 0.01 |

The data indicates that these substituted cyanopyrimidine scaffolds can be potent inhibitors of PI3K, with some compounds showing notable selectivity for specific isoforms. For instance, compound 17p demonstrates strong inhibitory activity against PI3Kδ.[1] The antiproliferative assays confirm that this enzymatic inhibition translates to cellular effects, with several compounds exhibiting potent anticancer activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the synthesis and evaluation of substituted picolinonitriles and related compounds.

General Synthesis of Substituted Picolinonitriles

A versatile method for the synthesis of 3-hydroxy-4-substituted picolinonitriles involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage.

Materials:

-

Substituted 4-propargylaminoisoxazole

-

Gold(I) catalyst (e.g., AuCl(S(CH₂Ph)₂))

-

Solvent (e.g., Dichloromethane - CH₂Cl₂)

-

Reducing agent for N-O bond cleavage (e.g., Mo(CO)₆)

-

Acetonitrile (CH₃CN) and water

Procedure:

-

Cyclization: To a solution of the 4-propargylaminoisoxazole in CH₂Cl₂, add the gold(I) catalyst. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Purification of Isoxazolopyridine: After completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the corresponding isoxazolopyridine intermediate.

-

N-O Bond Cleavage: Dissolve the isoxazolopyridine in a mixture of CH₃CN and water. Add the reducing agent (e.g., Mo(CO)₆) and heat the mixture to reflux.

-

Final Purification: Upon completion of the reaction, cool the mixture to room temperature, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 3-hydroxy-4-substituted picolinonitrile.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

Materials:

-

Kinase of interest (e.g., PI3Kα, PI3Kδ)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Kinase Buffer

-

Test compounds (substituted picolinonitriles) dissolved in DMSO

-

Tb-labeled anti-phospho-substrate antibody

-

TR-FRET Dilution Buffer

-

EDTA (to stop the reaction)

-

384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in Kinase Buffer.

-

Prepare a 2X substrate/ATP solution in Kinase Buffer. The ATP concentration should be at its apparent Km for the kinase.

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute into Kinase Buffer to a 4X final assay concentration.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 10 µL of the 2X kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

-

Cover the plate and incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer.

-

Add 20 µL of the 2X detection solution to each well to stop the kinase reaction.

-

Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

The TR-FRET ratio is calculated from the two emission values.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Human cancer cell lines (e.g., A2780, U87MG, MCF-7, DU145)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-